1-(2,2-difluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride
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Overview
Description
1-(2,2-Difluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of difluoroethyl and fluorophenyl groups attached to a pyrazol-4-amine core, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride typically involves the reaction of 2,2-difluoroethylamine with 3-fluorobenzyl chloride in the presence of a base, followed by cyclization with hydrazine to form the pyrazole ring. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(2,2-Difluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl and fluorophenyl groups enhance its binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine;hydrochloride
- 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine
- 1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-one
Uniqueness
1-(2,2-Difluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride stands out due to its unique combination of difluoroethyl and fluorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H13ClF3N3 |
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Molecular Weight |
291.70 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H12F3N3.ClH/c13-10-3-1-2-9(4-10)5-16-11-6-17-18(7-11)8-12(14)15;/h1-4,6-7,12,16H,5,8H2;1H |
InChI Key |
HMSPSMDZRUVSAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC2=CN(N=C2)CC(F)F.Cl |
Origin of Product |
United States |
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